molecular formula C17H20ClNO4S B4612311 N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide

N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B4612311
M. Wt: 369.9 g/mol
InChI Key: AJVCTKLKPZPVCK-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S and its molecular weight is 369.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0801570 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Architectures

Research has shown that compounds similar to N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide can form different supramolecular architectures mediated by weak interactions, such as C-H...O, N-H...Cl, and π-π interactions. These architectures are influenced by the substituents on the benzenesulfonyl and aniline rings, showcasing the compounds' potential in designing new materials with specific molecular conformations and interactions (Shakuntala et al., 2017).

Chemoselective N-Acylation

N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as highly selective and efficient reagents for the acylation of amines in water, demonstrating the utility of these compounds in organic synthesis. The method offers advantages such as high stability, ease of preparation, and the use of water as a green solvent, highlighting the compounds' role in environmentally friendly chemical processes (Ebrahimi et al., 2015).

Anticancer Activity

Derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized and evaluated for their potential as anticancer agents. These studies are part of ongoing efforts to discover new therapeutic molecules that can effectively target cancer cells through various mechanisms, including apoptosis and autophagy induction (Cumaoğlu et al., 2015).

Antibacterial Activity

Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and shown promising antibacterial activity against a variety of anaerobic Gram-positive bacteria strains. This research opens up possibilities for the development of new antibacterial drugs to combat resistant bacterial infections (Sławiński et al., 2013).

Carbonic Anhydrase Inhibition

Studies have also explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives, demonstrating their potential in treating conditions like glaucoma, epilepsy, and mountain sickness. This pharmacological activity is crucial for developing drugs targeting specific isoenzymes of carbonic anhydrase for therapeutic purposes (Gul et al., 2018).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-4-15(12-5-7-13(18)8-6-12)19-24(20,21)17-11-14(22-2)9-10-16(17)23-3/h5-11,15,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVCTKLKPZPVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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